tert-Butyl (2-(allyloxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(allyloxy)ethyl)carbamate is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is commonly used in organic synthesis as a building block for more complex molecules. The compound is characterized by the presence of a tert-butyl carbamate group and an allyloxyethyl moiety, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(allyloxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an allyloxyethyl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dichloromethane at room temperature for several hours . The product is then purified by standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The reaction conditions are optimized to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(allyloxy)ethyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The allyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield epoxides or aldehydes, while reduction of the carbamate group can produce primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(allyloxy)ethyl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur at other functional groups. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It can also be used in the development of bioconjugates for targeted drug delivery .
Medicine
In medicine, this compound is investigated for its potential use in drug formulation and delivery. Its ability to form stable carbamate linkages makes it a valuable tool in the design of prodrugs and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of coatings, adhesives, and polymers with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(allyloxy)ethyl)carbamate involves its ability to form stable carbamate linkages with various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the tert-butyl group, which stabilizes the carbamate intermediate. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-hydroxyethyl)carbamate
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(allyloxy)ethyl)carbamate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and versatility in chemical synthesis. This differentiates it from other similar compounds that may lack the allyloxy functionality .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-(2-prop-2-enoxyethyl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12) |
InChI Key |
NMCNXBAJXDQWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCC=C |
Origin of Product |
United States |
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